2-(Triethylammonio)Acetate

Description

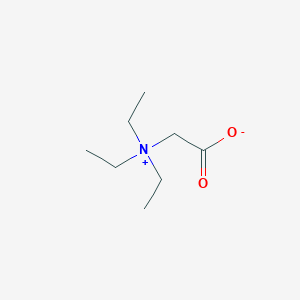

Structure

3D Structure

Properties

IUPAC Name |

2-(triethylazaniumyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-9(5-2,6-3)7-8(10)11/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQBONCHPDJRCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes

Targeted Synthesis of 2-(Triethylammonio)Acetate and its Derivatives

The synthesis of specific derivatives of this compound often involves multi-step processes where the triethylammonium (B8662869) cation or the acetate (B1210297) anion is modified. These targeted syntheses are designed to produce compounds with specific functionalities for various applications.

One example is the synthesis of triethylammonium 2-triphenylmethoxyimino-2-(fur-2-yl) acetate. This derivative is prepared by reacting 2-hydroxyimino-2-(fur-2-yl)-acetic acid with triethylamine (B128534) and triphenylchloromethane. prepchem.com The reaction yields the target compound as a pale-yellow solid with a reported yield of 79%. prepchem.com

Another targeted approach is the synthesis of benzyl-triethyl-ammonium acetate. This process can be achieved through a two-step quaternarization and anion metathesis reaction. taylors.edu.my First, benzyl-triethyl-ammonium chloride is synthesized via the quaternization of benzyl (B1604629) chloride with triethylamine. taylors.edu.my Subsequently, the chloride anion is exchanged for an acetate anion through a metathesis reaction with sodium acetate in acetone. The mixture is heated and stirred, followed by filtration to remove the sodium chloride byproduct. The final product is obtained after evaporating the solvent. taylors.edu.my

Practical Synthesis Approaches for Triethylammonium Acetate Systems

The most common and practical method for synthesizing this compound is the direct acid-base neutralization reaction between triethylamine and acetic acid. smolecule.com This reaction forms the basis of many protocols due to its simplicity and the relatively inexpensive and readily available nature of the starting materials. conicet.gov.ar The reaction is typically performed by mixing the two reactants, often in a controlled manner to manage the exothermic nature of the neutralization. smolecule.com

The general reaction can be represented as: (CH₃CH₂)₃N + CH₃COOH → [(CH₃CH₂)₃NH]⁺[CH₃COO]⁻

This approach is widely used to prepare TEAA for its applications as a protic ionic liquid and a buffering agent in chromatography. smolecule.comrsc.org

Optimizing reaction conditions is a critical step to maximize the yield and purity of the final product. acs.orgacs.org For the synthesis of this compound, several parameters are controlled to ensure the reaction proceeds to completion and to obtain a high-purity product.

A typical optimized procedure involves slowly adding acetic acid to triethylamine in a round-bottomed flask immersed in a water bath to control the temperature, often around 70°C. After the addition is complete, the mixture is stirred for an extended period (e.g., 2 hours) at a slightly elevated temperature (e.g., 80°C) to ensure the reaction is complete. conicet.gov.ar To achieve high purity, the resulting ionic liquid is then dried under high vacuum to remove any unreacted starting materials or water, until a constant weight is achieved. conicet.gov.ar This process has been reported to yield TEAA at 98% or higher. The purity of the product can be confirmed using analytical techniques such as NMR spectroscopy. conicet.gov.ar

| Parameter | Condition | Purpose | Reported Yield | Source |

|---|---|---|---|---|

| Reactant Ratio | 1.5 mol Acetic Acid to 1 mol Triethylamine | Drives reaction to completion. | 98% | |

| Temperature | 70°C during addition, then 80°C | Controls reaction rate and ensures completion. | ||

| Reaction Time | 1 hour for addition, 2 hours stirring | Ensures complete neutralization. | ||

| Purification | Drying under high vacuum at 80°C | Removes volatile impurities. |

Solvent-free synthesis protocols for this compound are prominent in the context of green chemistry, as they eliminate the need for volatile organic solvents. researchgate.netiau.ir The direct neutralization of triethylamine with acetic acid can be effectively carried out without any additional solvent, which simplifies the process and reduces waste. rsc.org

In these protocols, the reactants themselves form the reaction medium. The procedure typically involves the controlled addition of one reactant to the other with stirring, often with moderate heating to ensure a smooth and complete reaction. acs.org The resulting product, TEAA, is an ionic liquid at room temperature, which facilitates its use as a solvent and catalyst in subsequent reactions. researchgate.nettandfonline.com The absence of a solvent means the workup is simplified, often only requiring vacuum drying to remove any excess volatile starting material. acs.org This method is noted for being direct, simple, and eco-friendly. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Preparation of Related Triethylammonium Salts and Zwitterionic Analogues

The synthetic principles applied to TEAA can be extended to prepare a range of related triethylammonium salts and zwitterionic analogues.

A common related salt is triethylammonium hydrogen sulfate (B86663), [Et₃NH][HSO₄]. It is synthesized via a similar acid-base neutralization reaction, where triethylamine is reacted with sulfuric acid. taylors.edu.myacs.org The reaction involves the dropwise addition of sulfuric acid to triethylamine at a controlled temperature (e.g., 60°C), followed by further stirring at a slightly higher temperature (70°C) to ensure completion. acs.org The resulting product is a white solid obtained in nearly quantitative yield after drying under vacuum. taylors.edu.my

Advanced Structural Characterization and Elucidation

Determination of Solid-State Molecular and Crystal Structure by X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful tool for the unambiguous determination of the solid-state structure of 2-(triethylammonio)acetate. Studies on a hydrogen-bonded dimer containing the compound—specifically (carboxymethyl)triethylazanium bromide–2-(triethylazaniumyl)acetate—provide critical insights into its crystallographic properties. iucr.orgnih.goviucr.org

The analysis of this co-crystal reveals a 50:50 mixture of the ammonium (B1175870) carboxylate zwitterion and the corresponding ammonium bromide salt. iucr.orgnih.gov The two organic molecules are linked together to form a dimer. iucr.orgnih.gov In the solid state, the tetralkylammonium group of the this compound moiety adopts a nearly ideal tetrahedral geometry around the central nitrogen atom. iucr.orgnih.goviucr.org The carboxylate group is oriented in an anti conformation relative to one of the ethyl groups. nih.gov

A serendipitously formed co-crystal of (triethylazaniumyl)acetic acid and (triethylazaniumyl)acetate bromide crystallized in the monoclinic system. nih.goviucr.org Key crystallographic data for a related compound are summarized in the table below.

Table 1: Example Crystallographic Data for a Related Triethylammonium (B8662869) Salt This table presents data for a representative triethylammonium salt to illustrate typical crystallographic parameters.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 11.1776(10) |

| b (Å) | 7.6105(10) |

| c (Å) | 17.5654(2) |

| α, β, γ (°) | 90 |

| Volume (ų) | 1494.24(3) |

| Z | 4 |

Data sourced from a study on (C₆H₁₆N)[Cr(C₂O₄)₂(H₂O)₂]. scirp.org

**3.2. Spectroscopic Investigations for Structural Confirmation and Features

Spectroscopic methods are essential for confirming the molecular structure elucidated by X-ray crystallography and for studying the compound's features in different states, such as in solution.

NMR spectroscopy is a cornerstone technique for structural confirmation. In solution, ¹H and ¹³C NMR spectra provide information on the connectivity and chemical environment of atoms. For a related triethylammonium betaine (B1666868), 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) were crucial for assigning the ¹³C NMR signals of the core structure, aided by computational predictions. mdpi.com

Solid-state NMR (ssNMR) is particularly valuable for characterizing the structure and dynamics of materials in their solid form, including crystalline and amorphous phases. bruker.com Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are employed to obtain high-resolution spectra of solids, which would otherwise exhibit very broad lines. bruker.come-bookshelf.de For ionic liquids and related compounds, temperature-resolved ssNMR can reveal phase transitions and changes in molecular dynamics, such as the onset of intramolecular rotations. researchgate.net The analysis of ssNMR spectra can help define the state of mixing in multicomponent systems and probe intermolecular interactions like hydrogen bonding. researchgate.net

For this compound, the IR spectrum is characterized by several key absorption bands:

N-H Stretching: In related triethylammonium salts, a band corresponding to the N-H stretch of the protonated amine appears around 3153 cm⁻¹. scirp.org

Carbonyl (C=O) Stretching: The strong C=O stretching vibration of the carboxylate group is a prominent feature. researchgate.net In esters, this peak typically appears in the 1680–1755 cm⁻¹ region. researchgate.netspectroscopyonline.com

C-N and C-O Stretching: Vibrations corresponding to C-N and C-O single bonds are also present. scirp.org For instance, a symmetric C-N stretch has been observed at 1257 cm⁻¹ and a symmetric C-O stretch at 1182 cm⁻¹ in a related chromium complex. scirp.org

IR spectroscopy is also highly sensitive to hydrogen bonding. The formation of hydrogen bonds, such as the N-H···O and C-H···O interactions present in the crystal structure, typically causes a broadening and a shift to lower frequency of the stretching bands of the involved groups (e.g., the N-H stretch). researchgate.net

Table 2: Typical IR Absorption Bands for Triethylammonium Salts

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | ~3153 | scirp.org |

| C=O Stretch | 1647 | scirp.org |

| C-N Symmetric Stretch | 1257 | scirp.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid-State Analysis

Analysis of Supramolecular Architectures and Intermolecular Interactions

Beyond the single molecule, the arrangement of this compound molecules into larger assemblies is dictated by a variety of intermolecular forces. The study of these supramolecular architectures is key to understanding the material's properties. rsc.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The surface is generated based on the electron distribution of the molecule, and properties like the normalized contact distance (d_norm) are mapped onto it to highlight regions of close intermolecular contact. nih.gov

This analysis allows for the decomposition of the crystal packing into contributions from different types of atomic contacts. For example, in a related triethylammonium betaine, Hirshfeld analysis revealed the dominance of short O···H contacts, which correspond to C−H···O hydrogen bonds. mdpi.com In other organic crystals, this method has been used to quantify the percentage of the surface involved in various interactions, such as H···H, O···H/H···O, and C···H/H···C contacts. nih.gov Such an analysis of this compound would provide a detailed quantitative picture of the forces holding the crystal lattice together.

The crystal structure of this compound and its salts is extensively stabilized by a network of hydrogen bonds. uni-bayreuth.de These non-covalent interactions are directional and play a crucial role in determining the final supramolecular assembly. wm.edu

Several types of hydrogen bonds have been identified:

Intermolecular O-H···O Bonds: In the co-crystal dimer structure, a strong and asymmetric O-H···O hydrogen bond links the carboxylic acid of one molecule to the carboxylate group of the other. iucr.orgnih.goviucr.org This bridging hydrogen atom is key to the formation of the dimer. iucr.orgnih.gov

Intermolecular N-H···O Bonds: Strong hydrogen bonds are formed between the protonated triethylammonium cation (N-H donor) and the carboxylate oxygen atoms (acceptor). scirp.orgiucr.orgmdpi.com These interactions link the cations and anions, building them into a three-dimensional network. scirp.org

Intramolecular C-H···O Bonds: Weaker intramolecular C-H···O hydrogen bonds are also observed. nih.gov These interactions occur between the carbonyl oxygen atom and hydrogen atoms on the ethyl groups of the same molecule, contributing to the stability of its conformation. nih.gov

Molecular dynamics simulations also highlight the importance of the hydrogen bond between the carboxylate anion and the ammonium cation, with a typical N⁺···O⁻ distance of 2.7 to 2.8 Å. mdpi.com This extensive network of interactions is fundamental to the stability and structure of this compound in the solid state. uni-bayreuth.dewm.edu

Hirshfeld Surface Analysis

Advanced Chromatographic Techniques for Compositional Analysis (e.g., Inverse Gas Chromatography)

While this compound, commonly known as triethylammonium acetate (B1210297) (TEAA), is frequently utilized as a mobile phase component in conventional High-Performance Liquid Chromatography (HPLC) for analyzing biomolecules like oligonucleotides, advanced chromatographic methods can be employed in reverse to characterize the physicochemical properties of TEAA itself. wikipedia.orgufrgs.br Inverse Gas Chromatography (iGC) stands out as a powerful, albeit less conventional, gas-solid technique for the detailed characterization of the surface and bulk properties of solid or non-volatile liquid materials, including protic ionic liquids (PILs) like TEAA. mdpi.compragolab.cz

In the iGC method, the material to be analyzed, such as this compound, is coated onto a solid support and packed into a column, effectively becoming the stationary phase. mdpi.com A series of well-characterized vapor probes (solutes) with known properties are then injected into the column with a carrier gas. iesmat.com By measuring the retention time of these probe molecules, it is possible to quantify the thermodynamics of the interactions between the probes and the TEAA stationary phase. iastate.edu This provides access to a wealth of physicochemical data that is otherwise difficult to obtain. azom.com

Determination of Surface and Bulk Properties via iGC

The primary application of iGC is to determine the surface energy of a material, which is analogous to the surface tension of a liquid and governs its interactions with other substances. iesmat.com The total surface energy is a sum of dispersive (non-polar) and specific (polar) components. By injecting a series of n-alkane probes, the dispersive surface energy (γSD) of TEAA can be determined. Subsequent injections with polar probes (e.g., ethanol, ethyl acetate, or chloroform) allow for the calculation of the specific, or acid-base, surface energy component. nih.govncsu.edu

Furthermore, iGC is a valuable tool for determining the solubility parameters of materials. hansen-solubility.com The Hildebrand and Hansen solubility parameters, which are crucial for predicting miscibility and solvent-solute interactions, can be calculated from the retention data of various probes. azom.comnih.gov For a complex, partially ionized substance like TEAA, understanding its solubility parameters is key to optimizing its use as a solvent or reagent in chemical synthesis. mdpi.com

Although direct experimental iGC data for this compound is not extensively documented in public literature, the methodology has been successfully applied to other ionic liquids and polymers. utexas.edunih.gov The data obtained from such analyses provide critical insights into material properties. The tables below are illustrative of the data that can be generated for a material like TEAA using iGC, based on published studies of other compounds.

| Material | Temperature (°C) | Dispersive Surface Energy (γSD) (mJ/m²) | Reference Probes Used |

|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | 120 | 35.8 | Nonane, Decane, Undecane |

| Alkali Lignin | 50 | 42.1 | n-Hexane, Octane |

| Alkali Lignin | 110 | 38.5 | |

| This compound (Hypothetical) | 40 | Data Not Available | Decane, Nonane, Octane, Heptane |

Table 1 illustrates the type of dispersive surface energy data that can be determined using iGC. Values for PMMA and Alkali Lignin are derived from existing literature to show the utility of the technique. ncsu.edu

| Material | Temperature (°C) | Total Solubility Parameter (δt) (MPa1/2) | Methodology |

|---|---|---|---|

| Poly(vinyl alcohol) PVA99 | 150 | 29.21 | Flory-Huggins Interaction Parameter |

| Alkali Lignin | 110 | 24.15 | Hansen Solubility Parameter |

| PMMA | 90 | 17.6 | Hildebrand Approach |

| This compound (Hypothetical) | 50 | Data Not Available | Hansen or Flory-Huggins Approach |

Table 2 demonstrates the kind of solubility parameter data that iGC can provide. The values for PVA, Lignin, and PMMA are based on published studies. azom.comncsu.edunih.gov Such analysis would be invaluable for characterizing the solvent properties of this compound.

The application of iGC to this compound would yield quantitative data on its surface properties and interaction potential, offering a deeper understanding of its behavior in applications ranging from chromatography to organic synthesis. utexas.educymitquimica.com

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations for Structural Dynamics and Properties

Molecular dynamics (MD) simulations have been instrumental in elucidating the complex nature of 2-(Triethylammonio)acetate in the liquid state. Contrary to its classification as a simple protic ionic liquid, simulations reveal a far more complex system characterized by partial ionization and dynamic equilibria. mdpi.comnih.gov Semi-empirical MD, which allows for the formation and breaking of chemical bonds, has been particularly useful for studying this system due to the significant role of proton transfer. mdpi.comnih.gov

The liquid form of this compound is not a static collection of ions but a dynamic environment. mdpi.com Simulations show that the mixture of triethylamine (B128534) and acetic acid does not result in a fully ionized medium. researchgate.net Instead, it exists as a complex mixture of neutral molecules and ion pairs. mdpi.com One study found that at the experimentally determined ionization level of 25%, the system remains stable over a 300 ps simulation, with no proton transfer events occurring, indicating a certain stability of this specific speciation. mdpi.com The conformational flexibility of the triethylammonium (B8662869) cation and the acetate (B1210297) anion contributes to a diverse and fluctuating conformational landscape, which is essential for understanding the material's bulk properties. frontiersin.orgsoton.ac.uk

A key finding from MD simulations is the partial nature of the proton transfer between acetic acid and triethylamine. mdpi.comnih.gov Experimentally, only about one in four molecules exist in an ionized state. mdpi.com Simulations using the density functional tight binding (DFTB) method, which can model chemical reactions, have provided a detailed picture of this process. mdpi.comacs.org

Two primary proton transfer mechanisms have been identified:

Inter-molecular transfer: Protons move from a neutral acetic acid molecule to a neutral triethylamine molecule, forming the [TEAH+][AcO−] ion pair. mdpi.com

Intra-moiety transfer: Protons can also migrate between neutral acetic acid molecules. mdpi.com

Simulations starting from a hypothetical, fully ionized state demonstrate its inherent instability. mdpi.com Mutual neutralization reactions, where a proton hops from the triethylammonium cation back to the acetate anion, are observed. mdpi.comacs.org For instance, in a 350 ps simulation, multiple proton migration events were detected, a process that is significantly accelerated at higher temperatures. mdpi.com This confirms that the liquid is an equilibrium of neutral and ionic species rather than a pure ionic liquid. mdpi.comacs.org

| Simulation Type | Key Parameter | Observation | Reference |

|---|---|---|---|

| Semi-empirical MD (DFTB) | Equimolar (20:20) neutral mixture | Four AcOH → TEA proton transfers and seven proton migrations within the AcOH moiety were observed in ~300 ps. | mdpi.com |

| Semi-empirical MD (DFTB) | Fully ionized initial state | The system is unstable; mutual neutralization occurs as protons transfer from TEAH⁺ to AcO⁻. This process is accelerated by increased temperature. | mdpi.comacs.org |

| Semi-empirical MD (DFTB) | 25% ionized initial state | The system remained stable with a complete absence of proton transfer over 300 ps, validating the experimental degree of ionization. | mdpi.com |

| Semi-empirical MD (DFTB) | Excess acetic acid (4:1 ratio) | The two TEA molecules present were quickly and quantitatively protonated, forming stable ion pairs with acetate. | mdpi.com |

MD simulations reveal significant structural organization within the liquid. mdpi.com The concept of nano-segregation, where nanoscale domains of different chemical natures form, is applicable to this system. mdpi.comnih.govresearchgate.net Analysis of center-of-mass radial distribution functions (g(r)) shows a clear difference in the aggregation behavior of the constituent molecules. mdpi.com

There is a tendency for both acetic acid and triethylamine to self-aggregate. mdpi.com Furthermore, the few ion pairs that do form ([TEAH+][AcO−]) are not randomly distributed. Instead, they are found to be stable and are typically embedded within clusters of neutral acetic acid molecules. mdpi.comnih.gov This creates a nanoscopically heterogeneous environment, with ionic "pockets" existing within a predominantly polar, non-ionic medium. mdpi.comacs.org This structure is a departure from the more uniform charge distribution expected in classical ionic liquids and is a consequence of the complex interplay between hydrogen bonding, electrostatic forces, and incomplete proton transfer. mdpi.comacs.org

Simulation of Proton Transfer Mechanisms and Speciation

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a fundamental understanding of the electronic structure, which governs the compound's properties and reactivity. These methods are often used to validate and parameterize the models used in large-scale simulations.

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the ground-state properties of molecular systems. wikipedia.orgresearchgate.netmdpi.com For this compound, DFT calculations have been crucial for analyzing the energetics of the proton transfer reaction. researchgate.net

By performing constrained geometry optimizations, researchers have mapped the potential energy profile as the proton moves from the oxygen of acetic acid to the nitrogen of triethylamine. nih.govresearchgate.net Calculations using functionals like M06-2X, which are well-suited for describing charge-separated species, confirm that the proton-transferred state (the [TEAH+][AcO−] ion pair) represents a stable energy minimum in the gas phase. nih.govresearchgate.netacs.org These calculations provide a rigorous quantum mechanical basis for the observations from MD simulations, showing that the formation of the ion pair is energetically favorable, even if the equilibrium in the bulk liquid is incomplete. mdpi.com

| Method | Purpose | Key Findings | Reference |

|---|---|---|---|

| DFT (M06-2X functional) | Calculation of potential energy surface for proton transfer. | Confirmed that the ion pair state ([TEAH⁺][AcO⁻]) is a stable energy minimum. Provided energetics for comparison with semi-empirical methods. | nih.govresearchgate.net |

| DFTB (Semi-empirical) | Energy calculations and forces for MD simulations. | Showed good agreement with DFT for the energy profile of proton transfer, justifying its use for large-scale dynamic simulations. | researchgate.net |

| Ab initio computations | Analysis of gas-phase dimers of similar protic ionic liquids. | Showed that protonation of triethylamine is spontaneous and identified strong hydrogen bonding in the anion-cation binding motif. | acs.org |

While DFT is highly accurate, its computational cost limits its application to relatively small systems and short timescales. soton.ac.uk For large-scale MD simulations of bulk liquids like this compound, semi-empirical methods are essential. numberanalytics.com The Density Functional Tight Binding (DFTB) method, in particular, has been successfully applied. mdpi.comnih.govresearchgate.net

DFTB offers a crucial balance: it is significantly faster than ab-initio methods but, unlike classical MD force fields, its underlying quantum mechanical framework allows for the dynamic description of chemical bonds. mdpi.comnih.gov This capability is indispensable for studying systems where chemical reactions, such as proton transfer, are a defining feature. nih.gov The choice of DFTB for simulations of this compound was justified by its ability to accurately model hydrogen bonding and to allow for the bond-breaking and bond-forming events that characterize the dynamic equilibrium between the neutral and ionic species in the liquid. mdpi.comnih.gov

Semi-empirical Methods for Large-Scale System Studies

Theoretical Frameworks for Ionicity and Proton Transfer Prediction

The defining characteristic of this compound as a protic ionic liquid is the transfer of a proton from acetic acid (a Brønsted acid) to triethylamine (a Brønsted base). smolecule.com However, the extent of this proton transfer, and thus the ionicity of the liquid, is a complex phenomenon that is extensively studied using theoretical frameworks.

Computational studies, particularly those employing semi-empirical methods like Density Functional Tight Binding (DFTB) and ab initio molecular dynamics (AIMD), have been instrumental in understanding the structural and dynamic features of this compound. mdpi.comnih.govacs.org These methods are advantageous because, unlike classical molecular dynamics with fixed charges, they allow for the explicit simulation of chemical reactions like proton transfer. mdpi.com

Research has shown that the mixture of triethylamine and acetic acid does not result in a fully ionized liquid. mdpi.comnih.govresearchgate.net Instead, it forms a complex system where only a fraction of the molecules exist as the [TEAH]+[AcO]- ion pair, with a significant portion remaining as neutral, hydrogen-bonded aggregates of acetic acid and triethylamine. mdpi.comresearchgate.net Molecular dynamics simulations indicate that experimentally, only about one in four molecules are ionized. researchgate.net A fully ionized state of triethylammonium acetate is computationally shown to be unstable and will partially revert to its neutral components. mdpi.com

Several factors are considered in these theoretical frameworks:

Molecular dynamics simulations starting with different initial conditions (fully neutral, partially ionized, and fully ionized) have provided a clear picture of the system's behavior. mdpi.com Simulations initiated with neutral molecules show limited proton transfer, while those starting from a fully ionized state show proton back-transfer to form neutral species, confirming that the system exists as an equilibrium mixture. mdpi.com The stable ionic pairs that do form tend to be embedded within a matrix of the neutral acetic acid molecules. mdpi.comnih.gov

Chemical Reactivity and Mechanistic Investigations

Elucidation of Reaction Mechanisms Catalyzed by Triethylammonium (B8662869) Acetate (B1210297)

Triethylammonium acetate has been identified as an effective catalyst and reaction medium, particularly in the synthesis of heterocyclic compounds and in specialized oxidation reactions. Its role often involves facilitating multi-component reactions in a single pot.

One notable application is in the one-pot synthesis of dihydropyrimidinones via the Biginelli condensation. ui.ac.idcmu.ac.th This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. ui.ac.id When used as a catalyst, often in the form of a protic ionic liquid, triethylammonium acetate assists in the key steps of the reaction mechanism. ui.ac.idcmu.ac.th The proposed mechanism involves an acid-catalyzed formation of an N-acyliminium ion intermediate, which then undergoes nucleophilic attack by the β-ketoester enolate. The acetate component can act as a base to facilitate the enolate formation and subsequent cyclization and dehydration steps to yield the final dihydropyrimidinone product.

Furthermore, TEAA has been studied as a medium for the hydroxylation of benzene (B151609) to phenol (B47542) using a Fenton-like system (Fe(II)/H₂O₂). researchgate.net In this system, the triethylammonium acetate medium was found to alter the reaction mechanism compared to a standard aqueous solution. It was proposed that the formation of destructive hydroxyl radicals is suppressed due to a reduction in the redox potential of the Fe(III)/Fe(II) couple in the TEAA medium. researchgate.net Instead, the hydroxylation is thought to proceed via iron(IV)-oxo species. researchgate.net The acetate anion also plays a crucial role by forming hydrogen bonds with the phenol product, which partially protects it from over-oxidation, leading to higher selectivity for phenol. researchgate.net

The catalytic activity of TEAA is summarized in the table below:

Table 1: Catalytic Applications of 2-(Triethylammonio)acetate

| Reaction | Role of this compound | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Biginelli Condensation | Ionic liquid catalyst | Facilitates formation of intermediates and cyclization | ui.ac.id, cmu.ac.th |

Role in Nucleophilic Substitution Reactions

This compound and its related structures can participate in nucleophilic substitution reactions in two primary ways: with the acetate ion acting as the nucleophile, or with a triethylammonium moiety acting as a leaving group.

The acetate ion is a moderate nucleophile that can participate in S_N2 reactions. For instance, in palladium-catalyzed aminoacetoxylation of alkenes, the mechanism can involve the nucleophilic attack of an acetate ion on a palladium-alkyl intermediate. acs.org The general principle of nucleophilic acyl substitution involves a nucleophile adding to a carbonyl carbon, followed by the expulsion of a leaving group. libretexts.org However, in S_N2 reactions at an alkyl carbon, the strength of the nucleophile is critical, and acetate is considered a weaker nucleophile than ions like methoxide (B1231860) due to resonance delocalization of its negative charge. libretexts.org

More directly, derivatives containing the triethylammonium group can act as substrates in substitution reactions. In a study using (benzamidomethyl)triethylammonium chloride, the triethylammonium group served as a leaving group. researchgate.net This substrate reacted with various inorganic nucleophiles, such as sodium azide (B81097) and potassium cyanide, in aqueous media to yield benzamidomethyl azide and benzamidomethyl cyanide, respectively. researchgate.net These reactions demonstrate a classic nucleophilic substitution pathway where the bond between the carbon and the positively charged nitrogen of the triethylammonium group is cleaved upon attack by an incoming nucleophile. researchgate.net

Table 2: Participation in Nucleophilic Substitution

| Role | Substrate | Nucleophile | Product(s) | Reference |

|---|---|---|---|---|

| Leaving Group | (Benzamidomethyl)triethylammonium chloride | Sodium Azide | Benzamidomethyl azide | researchgate.net |

| Leaving Group | (Benzamidomethyl)triethylammonium chloride | Potassium Cyanide | Benzamidomethyl cyanide | researchgate.net |

| Leaving Group | (Benzamidomethyl)triethylammonium chloride | Hydroxylamine | N,N-di(benzamidomethyl)hydroxylamine | researchgate.net |

Studies on Chemical Stability and Potential Degradation Pathways

Under standard laboratory conditions, this compound is considered a chemically stable compound. sigmaaldrich.comchemicalbook.com Safety data sheets indicate that it is stable at room temperature and not prone to hazardous polymerization. sigmaaldrich.comapolloscientific.co.uk However, its stability is compromised by certain conditions and incompatible materials. It is known to be incompatible with strong oxidizing agents and strong bases. chemicalbook.com Additionally, some sources suggest it may be altered by light. fujifilm.com

A significant aspect of its chemistry is that it is not a simple ionic liquid but exists as a complex equilibrium mixture. mdpi.com Molecular dynamics studies have shown that in the liquid state, there is only partial proton transfer from acetic acid to triethylamine (B128534). mdpi.com This means the liquid is a mixture of the triethylammonium and acetate ions, as well as neutral triethylamine and acetic acid molecules. mdpi.com This equilibrium implies that a primary "degradation" or dissociation pathway is the reversion to its volatile constituent acid and base.

Thermal and oxidative degradation are also potential pathways, particularly for the amine component. Studies on related amines used in industrial processes show that they can undergo degradation at elevated temperatures, especially in the presence of oxygen or other oxidizing species like NO₂. acs.org While specific degradation products for TEAA are not extensively detailed in the provided literature, potential pathways could involve oxidation of the ethyl groups on the cation or decarboxylation of the acetate anion under harsh conditions. No dangerous decomposition products are generally known under normal usage and storage. biosolve-chemicals.eu

Table 3: Stability Profile of this compound

| Condition | Stability | Incompatible Materials | Potential Degradation | Reference |

|---|---|---|---|---|

| Ambient Temperature | Stable | N/A | Reversion to triethylamine and acetic acid | sigmaaldrich.com, chemicalbook.com, mdpi.com |

| Light Exposure | May be altered | N/A | Unspecified alteration | fujifilm.com |

| Presence of Oxidants | Unstable | Strong oxidizing agents | Oxidation of the cation/anion | chemicalbook.com |

Investigation of its Function as a General Base Catalyst

The acetate component of this compound allows it to function as a general base catalyst in various chemical reactions. The acetate ion, as the conjugate base of the weak acid acetic acid, can accept a proton from a substrate, facilitating reactions that require the deprotonation of a weakly acidic C-H, O-H, or N-H bond.

Triethylamine itself is widely used in organic synthesis as a base to neutralize acids generated during a reaction, such as the formation of esters from acyl chlorides. wikipedia.org In TEAA, the acetate anion performs a similar, albeit weaker, basic function. Its role as a general base is crucial in the proposed mechanisms for reactions like the Biginelli condensation, where it can assist in the formation of the enolate from the β-ketoester component, a key step for the subsequent nucleophilic attack. ui.ac.id

The compound's utility in acid-base chemistry is also highlighted by its use in biochemical applications. For example, in RNA chemistry, a reaction was quenched by the addition of a triethylammonium acetate solution. nih.gov This suggests its role in controlling pH and neutralizing reactive species. In the context of ribozyme catalysis, specific nucleotide residues are proposed to act as general bases by abstracting a proton to facilitate RNA cleavage; the function of acetate as a general base in simpler chemical systems operates on a similar principle of proton abstraction. nih.gov

The ability of the acetate anion to act as a proton acceptor is fundamental to its catalytic and mechanistic behavior, influencing reaction pathways from multi-component syntheses to specialized oxidation reactions. ui.ac.idresearchgate.net

Applications in Organic Synthesis and Catalysis

Application as a Catalyst in Multicomponent Organic Transformations

2-(Triethylammonio)acetate, also known as triethylammonium (B8662869) acetate (B1210297) (TEAA), has emerged as a significant catalyst in various multicomponent reactions (MCRs). These reactions, where multiple reactants combine in a single step to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. TEAA's utility in this domain is demonstrated in the synthesis of diverse heterocyclic compounds.

For instance, it has been effectively used in the one-pot synthesis of dihydropyrimidinones through the Biginelli reaction. arabjchem.org This reaction involves the cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. TEAA acts as both a catalyst and a reaction medium, promoting high yields of the desired products under mild conditions. arabjchem.org Similarly, TEAA has been employed in the synthesis of pyrano[2,3-c]pyrazole derivatives and in a domino-Knoevenagel-hetero-Diels-Alder reaction to produce angular polyheterocycles. rsc.orgresearchgate.net In the synthesis of pyrazole-linked triazolopyrimidines, TEAA is used as a catalyst under microwave irradiation, showcasing its compatibility with modern energy-efficient techniques. rsc.org

The catalytic activity of TEAA is often attributed to its ionic nature, where the triethylammonium cation can act as a Brønsted acid to activate substrates, while the acetate anion can function as a base. This dual functionality allows it to facilitate various steps within a multicomponent reaction sequence.

Development of Green Chemistry Protocols

The use of this compound aligns well with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mygreenlab.org TEAA is considered a "green" catalyst and solvent for several reasons. It is relatively inexpensive, non-toxic, and can often be recycled and reused. researchgate.netconicet.gov.ar Its synthesis from triethylamine (B128534) and acetic acid is straightforward. researchgate.net

A prime example of its application in green chemistry is the development of protocols for aza- and thia-Michael additions. researchgate.net These reactions, which form carbon-nitrogen and carbon-sulfur bonds, are fundamental in organic synthesis. Using TEAA allows these reactions to proceed efficiently at room temperature, often without the need for volatile and toxic organic solvents. researchgate.net Furthermore, TEAA has been utilized in the solvent-free synthesis of 1,8-dioxo-octahydroxanthenes, further highlighting its role in creating environmentally benign synthetic methods. researchgate.net The ability to perform reactions under solvent-free conditions or in an aqueous medium with TEAA as a catalyst significantly reduces the environmental footprint of the chemical process. researchgate.nettheacademic.ingrowingscience.com

Investigations into Catalyst Reusability and Efficiency

A key aspect of a sustainable catalyst is its reusability. Extensive research has demonstrated that this compound can be efficiently recovered and reused multiple times without a significant loss of its catalytic activity. In the aza- and thia-Michael addition reactions, TEAA was successfully recycled and reused up to ten times. researchgate.net Similarly, in the synthesis of 1,8-dioxo-octahydroxanthenes and the acylation of various substrates, the ionic liquid was recycled for five and three times, respectively, with no discernible decrease in reactivity. conicet.gov.ar

The recovery process is often simple, involving the addition of water to the reaction mixture to precipitate the product, followed by filtration. The aqueous layer containing the TEAA can then be concentrated and reused. This ease of separation and high reusability contribute to the economic and environmental viability of using TEAA in large-scale applications. The efficiency of TEAA is also noteworthy, often leading to high yields of products in short reaction times. arabjchem.orgresearchgate.netresearchgate.net

Function as a Reaction Medium and Solvent Alternative in Organic Reactions

Beyond its catalytic role, this compound serves as an effective reaction medium, often replacing conventional volatile organic solvents (VOCs). upenn.edu As an ionic liquid, TEAA has negligible vapor pressure, which mitigates air pollution and reduces the risk of exposure to harmful solvent vapors. Its ability to dissolve a wide range of organic and inorganic compounds makes it a versatile solvent for various reactions. mdpi.com

TEAA has been successfully used as a solvent for the synthesis of chalcones via the Claisen-Schmidt reaction and in the production of Hantzsch 1,4-dihydropyridines. google.co.in In the synthesis of dihydropyrimidinones, TEAA acts as the reaction medium, facilitating the one-pot reaction and simplifying the work-up procedure. arabjchem.org Its use as a solvent in the acetylation of alcohols, amines, and thiols has also been reported, demonstrating its broad applicability. conicet.gov.ar The use of ionic liquids like TEAA is a key strategy in the move towards more sustainable chemical processes. mdpi.com

Role in Specific Reaction Types (e.g., Fischer Esterification, Michael Additions)

This compound has demonstrated significant efficacy in promoting specific and important organic reactions.

Fischer Esterification: This reaction involves the formation of an ester from a carboxylic acid and an alcohol, typically in the presence of an acid catalyst. mdpi.com While TEAA itself is not the primary catalyst for all Fischer esterifications, related triethylammonium salts like triethylammonium sulfate (B86663), dihydrogen phosphate (B84403), and tetrafluoroborate (B81430) have been successfully employed as both catalyst and medium for this reaction. researchgate.net These ionic liquids facilitate the esterification of aliphatic carboxylic acids with primary alcohols, often leading to excellent yields and easy separation of the ester product. researchgate.net The use of these ionic liquids provides a greener alternative to traditional strong acid catalysts like sulfuric acid. rsc.org

Michael Additions: The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. chemistrysteps.com TEAA has proven to be a highly effective catalyst for aza- and thia-Michael additions. researchgate.net It promotes the chemoselective addition of amines and thiols to various α,β-unsaturated compounds, such as nitriles and carbonyls, at room temperature. researchgate.netresearchgate.net The reaction is often rapid, with high yields achieved in a matter of minutes. researchgate.net The catalytic role of TEAA in this context is believed to involve the activation of the Michael acceptor by the triethylammonium cation and the enhancement of the nucleophile's reactivity by the acetate anion. researchgate.net

Optimization of Catalytic Performance under Various Conditions

The catalytic performance of this compound can be influenced by several factors, and researchers have worked to optimize its use under various conditions.

In multicomponent reactions, the molar ratio of reactants and the amount of TEAA can be adjusted to maximize yield and minimize reaction time. For instance, in the Biginelli reaction, a specific molar ratio of aldehyde, urea, and ethyl acetoacetate (B1235776) in the presence of TEAA at 70 °C was found to be optimal. arabjchem.org The absence of TEAA resulted in no reaction, confirming its essential catalytic role. arabjchem.org

Temperature is another critical parameter. While many TEAA-catalyzed reactions proceed efficiently at room temperature, some, like the synthesis of dihydropyrimidinones, may benefit from gentle heating to increase the reaction rate. arabjchem.orgresearchgate.net The use of microwave irradiation in conjunction with TEAA has also been explored as a way to accelerate reactions, as seen in the synthesis of pyrazole-linked triazolopyrimidines. rsc.org

The choice of solvent, or the decision to run the reaction neat, also impacts the outcome. While TEAA can function as the solvent itself, in some cases, co-solvents are used. However, for many green chemistry protocols, the goal is to eliminate additional solvents entirely. researchgate.net The reusability of TEAA has been optimized by developing simple work-up procedures that allow for its efficient recovery and subsequent reuse without significant loss of performance. conicet.gov.arresearchgate.net

Applications in Analytical Chemistry and Biochemical Research

Utilization as a Volatile Buffer in High-Resolution Separation Techniques

A key advantage of TEAA in separation science is its volatility, which means it can be readily removed by evaporation or under vacuum. itwreagents.comchromforum.org This property is crucial as it prevents interference with subsequent analytical steps and avoids the need for additional desalting procedures where sample loss can occur. itwreagents.com This makes it highly suitable for high-performance liquid chromatography (HPLC) and mass spectrometry (MS). bostonbioproducts.com

TEAA is frequently employed as a component of the mobile phase in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis and purification of biomolecules such as oligonucleotides, DNA, and RNA. adsbiotec.comacs.org In this context, it is part of a buffer system that facilitates the separation of these charged molecules on hydrophobic stationary phases. adsbiotec.com Ready-to-use solutions are available for convenience, often as a 1.0 M solution with a pH of approximately 7.0. biosolve-chemicals.eu The use of TEAA buffers in HPLC provides for a clean, low-level baseline, which is essential for the sensitive detection and quantification of nucleic acids. adsbiotec.com The purity of the triethylamine (B128534) used in its preparation is critical, as impurities can lead to high background absorbance. chromforum.org

Below is a table detailing typical HPLC conditions using TEAA for the separation of biomolecules based on published research findings.

Table 1: Example HPLC Conditions Utilizing 2-(Triethylammonio)acetate for Biomolecule Separation

| Analyte Type | Column | Mobile Phase Composition | Gradient Example | Reference |

|---|---|---|---|---|

| Oligonucleotides | XTerra® MS C18 | A: 0.1 M TEAA; B: 0.1 M TEAA in 25% Acetonitrile | Gradient from B to separate products | gimitec.com |

| ANTS-derivatized Oligosaccharides | Symmetry C18 | A: Water with 10 mM TEAA (pH 7); B: Methanol with 10 mM TEAA (pH 7) | 1–5% B over 5 minutes, then hold at 5% B |

The volatility of TEAA is a primary reason for its compatibility with mass spectrometry detection. smolecule.comchromforum.org After the chromatographic separation, the mobile phase components, including TEAA, can be easily evaporated in the MS source, preventing detector contamination and signal suppression. itwreagents.com This compatibility is crucial for LC-MS-based assays, which are valued for their selectivity and structure identification capabilities for therapeutic oligonucleotides. researchgate.net

High-Performance Liquid Chromatography (HPLC) of Biomolecules

Role as an Ion-Pairing Reagent in Chromatographic Separations

Beyond its function as a volatile buffer, TEAA is extensively used as an ion-pairing reagent in reversed-phase chromatography. wikipedia.orgitwreagents.com This application is especially important for the analysis of anionic molecules like oligonucleotides, glycopeptides, and nucleotide sugars. itwreagents.com In ion-pair reversed-phase HPLC (IP-RP-HPLC), the triethylammonium (B8662869) cation from TEAA interacts with the negatively charged phosphate (B84403) groups on the backbone of nucleic acids. nih.govnih.gov This interaction neutralizes the charge of the analyte, allowing it to be retained and separated on a non-polar stationary phase (like C18) based on its hydrophobicity. nih.govnih.gov

Without an ion-pairing reagent, highly polar and charged analytes such as oligonucleotides or certain derivatized sugars would exhibit little to no retention on a reversed-phase column and elute in or near the void volume. The addition of TEAA to the mobile phase dramatically increases the retention of these analytes. This allows for the effective separation of complex mixtures. For example, IP-RP-HPLC with TEAA can resolve DNA restriction fragments and separate oligonucleotides based on their length. itwreagents.comgimitec.com Studies have demonstrated that this technique can achieve high-resolution separation of oligonucleotides, with performance rivaling that of capillary gel electrophoresis. gimitec.comnih.gov The concentration of TEAA can be optimized to achieve the desired separation; for instance, separations of large DNA fragments (over 500 base pairs) were found to be optimal at amine concentrations of 30-40 mol/L. itwreagents.com

The table below provides examples of how TEAA has been used to improve the chromatographic separation of charged analytes.

Table 2: Research Findings on Enhanced Retention and Resolution with this compound

| Analyte(s) | Chromatographic Technique | Finding | Reference |

|---|---|---|---|

| ANTS-labeled Oligosaccharides | RP-HPLC | Without TEAA, the analyte showed no retention. With 10 mM TEAA, retention was achieved, enabling separation. | |

| DNA Restriction Fragments (>500 bp) | Ion-Pair Chromatography | Excellent separation was achieved, with optimal resolution at 30-40 mol/L amine concentrations. | itwreagents.com |

| 2'-deoxythymine ladder (dT 19–24) | IP-RP-HPLC | The use of TEAA with solid-core particles enabled high-resolution separation of the oligonucleotide ladder. | nih.gov |

Investigations into its Influence on Biomolecular Interactions and Stability

The applications of this compound extend into biochemical research, where its interactions with biomolecules are a subject of study. As an ionic liquid, TEAA can influence the structure, stability, and conformation of proteins and peptides in solution. mdpi.comnih.gov

Furthermore, TEAA has been used as a buffer in conformational studies of peptides using circular dichroism (CD) spectroscopy. beilstein-journals.org In a study on β-glycopeptides, CD spectra were measured in a 5 mM TEAA buffer at pH 7. The results indicated that the peptides adopted a stable, right-handed 3₁₄-helix conformation. beilstein-journals.org This helical structure was largely maintained even at elevated temperatures (80 °C), demonstrating the stabilizing influence of the solution conditions, including the presence of TEAA, on the peptide conformation. beilstein-journals.org

Table 3: Summary of Research on the Influence of this compound on Biomolecular Conformation

| Biomolecule(s) | Technique | Key Finding | Reference |

|---|---|---|---|

| Protein Model Compounds (Glycine, Gly-Gly, cyclo(Gly-Gly)) | Solubility/Transfer Free Energy Measurement | TEAA was identified as the strongest stabilizer for the model compounds among the ionic liquids tested, indicating favorable interactions with the peptide backbone. | mdpi.com |

Applications in Proteomics Workflows and Peptide Enrichment

In the realm of proteomics, the detailed analysis of peptides derived from proteins is fundamental to understanding cellular processes. The success of these analyses often hinges on the effective separation and enrichment of specific peptides from complex biological mixtures. This compound, commonly known as triethylammonium acetate (B1210297) (TEAA), has emerged as a crucial reagent in these workflows, particularly in techniques involving liquid chromatography-mass spectrometry (LC-MS/MS). nih.govacs.orgnih.gov Its utility stems from its properties as a volatile buffer and a cationic ion-pairing reagent, which significantly influences the chromatographic behavior and subsequent identification of peptides. smolecule.com

One of the primary applications of TEAA in proteomics is as a component of the mobile phase in reversed-phase solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). nih.govsmolecule.com In these techniques, an ion-pairing reagent is often necessary to improve the retention and separation of peptides on the stationary phase. nih.gov While the anionic ion-pairing reagent trifluoroacetic acid (TFA) has been conventionally used for the retention of tryptic peptides, research has demonstrated its inefficiency for certain types of post-translationally modified peptides, such as ADP-ribosylated peptides. nih.govacs.orgnih.gov

Recent studies have highlighted the advantages of substituting TFA with TEAA for the enrichment of these specific peptide populations. nih.govacs.org The use of TEAA as a cationic ion-pairing reagent has been shown to substantially improve the recovery of ADP-ribosylated peptides during solid-phase extraction. nih.govnih.gov This enhanced recovery directly translates to a higher number of identified ADP-ribosylated peptides in subsequent mass spectrometry analysis. nih.gov

A key study investigating the impact of different ion-pairing reagents on the retention of ADP-ribosylated peptides demonstrated that TEAA was significantly more effective than common carboxylic acid-based reagents. The research involved digesting a protein known to be ADP-ribosylated and then performing solid-phase extraction with different ion-pairing agents. The recovery of the modified peptides was quantified, revealing the superior performance of TEAA.

Table 1: Relative Recovery of ADP-ribosylated Peptides with Different Ion-Pairing Reagents

| Ion-Pairing Reagent | Relative Recovery (%) |

|---|---|

| Formic Acid (FA) | ~20 |

| Acetic Acid (AA) | ~25 |

| Trifluoroacetic Acid (TFA) | ~30 |

| Triethylammonium Acetate (TEAA) | ~80 |

This table is based on data from a study analyzing the recovery of 32P-labeled ADP-ribosylated peptides after solid-phase extraction. The relative recovery was calculated as a fraction of the input radioactivity. nih.gov

The practical implications of these findings are significant for proteomics workflows targeting specific post-translational modifications. By incorporating TEAA into the sample preparation protocol, researchers can achieve a more comprehensive analysis of the ADP-ribosylome. nih.gov In a comparative proteomics experiment, the use of TEAA in the solid-phase extraction step led to a nearly three-fold increase in the identification of modified peptides compared to the traditional TFA-based method. nih.gov

Table 2: Comparison of ADP-ribosylated Peptide Identifications

| Ion-Pairing Reagent in SPE | Average Number of Modified Peptides Identified per LC-MS/MS Run |

|---|---|

| Trifluoroacetic Acid (TFA) | >200 |

| Triethylammonium Acetate (TEAA) | ~600 |

This table presents data from a proteomics workflow where tryptic peptides from cell lysates were extracted using either TFA or TEAA as the ion-pairing reagent prior to enrichment and LC-MS/MS analysis. The values represent the average number of identified phosphoribosylated peptides. nih.gov

The improved performance with TEAA is attributed to more favorable ion-pairing interactions with the negatively charged phosphate groups of ADP-ribose, leading to better retention on the C18 solid-phase extraction cartridge. nih.gov This demonstrates the critical role that the choice of buffer and ion-pairing reagent plays in the successful enrichment and identification of specific peptide populations in complex proteomic samples. The volatility of TEAA is another advantageous characteristic, as it can be easily removed by lyophilization prior to mass spectrometry, preventing interference with the analysis. smolecule.com

Derivatives, Analogues, and Comparative Studies

Synthesis and Characterization of Functionalized 2-(Triethylammonio)acetate Analogues

The synthesis of functionalized analogues of this compound, a type of betaine (B1666868), is a field of growing interest due to the potential for creating novel materials with tailored properties. Betaines are zwitterionic compounds that possess a positively charged onium ion and a negatively charged group, which are not adjacent. znaturforsch.com The synthesis of these compounds often involves the reaction of a tertiary amine with a molecule containing a suitable leaving group and a carboxylate or a precursor to a carboxylate group.

A common synthetic strategy involves the reaction of triethylamine (B128534) with a haloacetic acid or its ester, followed by hydrolysis if necessary, to yield the betaine. Functionalization can be introduced by using substituted haloacetic acids or by modifying the triethylamine starting material. For instance, the synthesis of novel betaines of the hexaalkylguanidinio-carboxylate type has been achieved, although direct reaction of piperidinecarboxylic acids with chloroformamidinium salts in the presence of triethylamine was not successful, leading instead to the formation of tetraalkylurea and triethylammonium (B8662869) chloride. znaturforsch.com

Another example is the synthesis of azetidin-2-one (B1220530) derivatives, where triethylamine is used as a base in the cyclization step with chloroacetyl chloride. orientjchem.org This highlights the role of triethylamine in facilitating reactions that can lead to complex heterocyclic structures, which could be adapted for the synthesis of functionalized betaine analogues.

The characterization of these synthesized analogues is crucial to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), and Infrared (IR) spectroscopy are routinely employed. core.ac.ukmdpi.com For example, in the characterization of new 1,2,3-triazole-based acetaminophen (B1664979) derivatives, the proton at the C-5 position of the triazole ring appeared as a singlet in the ¹H-NMR spectrum, confirming the formation of the 1,4-regioisomers. mdpi.com Similarly, the crystal and molecular structure of the triethylammonium betaine of squaric acid was elucidated using X-ray crystallography, IR, and NMR spectroscopy, augmented by Hirshfeld surface analysis and DFT calculations. mdpi.comexlibrisgroup.com

Structure-Reactivity and Structure-Function Relationship Studies of Triethylammonium-Based Betaines

The relationship between the structure of triethylammonium-based betaines and their reactivity and function is a key area of investigation. The zwitterionic nature of betaines, with their distinct cationic and anionic moieties, governs their physical and chemical properties. znaturforsch.com

Computational analysis of the short-range structure of protic ionic liquids based on triethylammonium and organic acid anions has shown that the protonation of triethylamine is spontaneous. acs.org The strength of the hydrogen bond and the binding energy between the cation and anion are influenced by the nature of the anion, following the order trifluoroacetate (B77799) ≳ methanesulfonate (B1217627) > triflate. acs.org This indicates that the choice of the acidic component can significantly impact the properties of the resulting betaine.

In the case of the triethylammonium betaine of squaric acid, the crystal structure reveals a resonance hybrid with partial enolate character for the lateral squaric acid C=O groups. mdpi.comexlibrisgroup.com The solid-state structure is characterized by weak intermolecular C−H···O hydrogen bonds. mdpi.com These structural features are directly linked to its spectral properties and potential applications.

Structure-activity relationship studies are also crucial in understanding the biological activity of betaine analogues. For instance, in the development of new inhibitors for human betaine-homocysteine S-methyltransferase, various derivatives with modifications to the nitrogen atom's position and its quaternization state were synthesized and evaluated. nih.gov It was found that a tertiary amine at a specific position yielded promising, though moderate, inhibition, demonstrating the sensitivity of biological activity to fine structural changes. nih.gov

Comparative Analysis with Other Quaternary Ammonium (B1175870) Acetates and Protic Ionic Liquids

This compound can be compared with other quaternary ammonium acetates and protic ionic liquids (PILs) to understand the influence of its specific structure on its properties. Quaternary ammonium acetates are a class of compounds that have been extensively studied for their ability to dissolve cellulose. mdpi.com The dissolution capability is influenced by the size and acidity of the cation. mdpi.com For example, a study of 20 tetra-(n-alkyl)ammonium acetates and propionates found that triethylhexylammonium acetate (B1210297) was the most effective in dissolving cellulose. mdpi.com

Protic ionic liquids, which are formed by the proton transfer from a Brønsted acid to a Brønsted base, share some similarities with betaines, especially those formed from a tertiary amine and a carboxylic acid. rsc.org However, a key distinction is that in PILs, there can be incomplete proton transfer, leading to a complex system containing both ionic and neutral species. researchgate.net A molecular dynamics study of triethylammonium acetate revealed that it does not form a true ionic liquid but rather a complex mixture where ionization is a partial process. researchgate.net

The thermal stability of acetate-based protic ionic liquids is generally lower than that of other anion-based PILs, which may be due to the degradation of the acetate anion. researchgate.net This is an important consideration for their application in various processes.

A comparative study of the physicochemical properties of protic ionic liquids based on allylammonium and propylammonium cations showed that the presence of the allyl group facilitates the formation of more compact structures, leading to higher ionic conductivity. researchgate.net This highlights how modifications to the cation structure, even subtle ones, can significantly alter the physical properties of the resulting ionic liquid.

The table below presents a comparison of the density of this compound with other related compounds.

| Compound Name | Abbreviation | Density (g/cm³) | Temperature (K) |

| 2-(Dimethylamino)-N,N-dimethylethan-1-ammonium acetate | [N11{2(N11)}H][CH3CO2] | 1.006 | 298.15 |

| N-Ethyl-N,N-dimethylammonium phenylacetate | [N112H][C7H7CO2] | 1.082 | 298.15 |

| N-Ethyl-N,N-dimethylammonium acetate | [N112H][CH3CO2] | 1.011 | 298.15 |

This data is derived from studies on similar protic ionic liquids and provides a comparative context. ua.pt

Future Research Directions and Emerging Trends

Advanced Computational Approaches for Complex System Modeling

The intricate behavior of 2-(Triethylammonio)acetate, particularly its existence as a complex mixture of ionized and neutral species, presents a significant challenge for traditional modeling techniques. researchgate.netmdpi.comnih.gov Future research will increasingly rely on advanced computational methods to unravel its structural and dynamic properties.

Semi-empirical molecular dynamics simulations, such as those using density functional tight binding (DFTB), have already provided valuable insights into the partial ionization of this compound. researchgate.netmdpi.comnih.gov These studies have suggested that in a mixture with acetic acid, only a fraction of triethylamine (B128534) molecules are protonated, leading to a complex system that is not a true ionic liquid. researchgate.netmdpi.comnih.gov

Future computational work is expected to employ more sophisticated and accurate methods to further refine these models. The use of polarizable force fields and ab-initio molecular dynamics will be crucial to correctly model the hydrogen bonding and polarization effects that are prominent in protic ionic liquids and related systems. mdpi.com These approaches can more accurately capture the fluctuating charges and many-body effects that govern the interactions within the liquid. mdpi.com

Moreover, the application of quantum computing is an emerging trend that holds immense promise for modeling complex chemical systems. ypidathu.or.id Quantum algorithms could potentially handle the vast datasets and intricate interactions within systems like this compound with greater efficiency and accuracy than classical computers, leading to breakthroughs in our understanding of its behavior. ypidathu.or.id Hybrid modeling approaches, which combine various computational intelligence algorithms, are also being explored to predict the behavior of complex systems by analyzing sub-system interactions and dependencies. mst.edu

Table 1: Computational Methods for Studying this compound

| Computational Method | Key Focus | Potential Insights |

| Density Functional Tight Binding (DFTB) | Structural features and dynamics | Degree of ionization, stability of ionic pairs. researchgate.netmdpi.comnih.gov |

| Polarizable Force Fields | Hydrogen bonding and polarization | More accurate representation of intermolecular forces. mdpi.com |

| Ab-initio Molecular Dynamics | Electron density and fluctuating charges | Detailed understanding of many-body effects. mdpi.com |

| Quantum Computing | Large-scale complex system analysis | Enhanced modeling of intricate molecular interactions. ypidathu.or.id |

| Hybrid Modeling | Prediction of system behavior | Insights from sub-system interactions and dependencies. mst.edu |

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of this compound and its application in promoting chemical reactions are increasingly being viewed through the lens of green chemistry. Future research will focus on developing novel synthetic routes that are more sustainable, atom-economical, and environmentally benign.

Current methods often involve the simple acid-base reaction between triethylamine and acetic acid. smolecule.com While straightforward, there is a continuous drive to optimize these processes to minimize waste and energy consumption. The use of flow chemistry, for instance, offers a promising alternative to traditional batch synthesis. A study on the synthesis of a related triazole acetic acid derivative demonstrated that a continuous, two-step flow method was highly selective, atom-economical, and avoided the need for chromatographic purification. chemrxiv.org This approach also allowed for the safe handling of a high-energy intermediate. chemrxiv.org

The principles of green chemistry, which emphasize the reduction or elimination of hazardous substances, will guide the development of future synthetic protocols. diva-portal.orgoiccpress.com This includes the use of greener solvents, recyclable catalysts, and processes that maximize atom economy. scirp.orgtandfonline.com For example, research into the synthesis of bis(indoyl)methanes using a triethylammonium (B8662869) hydrogen sulfate (B86663) ionic liquid as a catalyst highlighted the benefits of operational simplicity, short reaction times, and catalyst reusability. tandfonline.com

Expansion of Catalytic Applications in Stereoselective and Green Synthesis

This compound and related triethylammonium salts have shown considerable promise as catalysts and reaction media in a variety of organic transformations. scirp.orgresearchgate.netresearchgate.net A significant future trend will be the expansion of their catalytic applications, particularly in the realms of stereoselective and green synthesis.

The use of this compound as a recyclable and inexpensive ionic liquid has been demonstrated in chemoselective aza- and thia-Michael additions. researchgate.net It has also been employed in the one-pot synthesis of various heterocyclic compounds, where it can act as both a green solvent and a catalyst. scirp.orgresearchgate.net These studies lay the groundwork for exploring its utility in a wider range of multi-component reactions, which are a cornerstone of green chemistry due to their efficiency and reduced waste generation. oiccpress.comechemcom.com

A key area for future development is in stereoselective synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule. While current research has shown the utility of related compounds like triethylammonium formate (B1220265) in reductions during the synthesis of natural products, the direct application of this compound in promoting stereoselectivity is an area ripe for exploration. mdpi.com The development of highly stereoselective catalytic strategies for complex molecules is a continuing goal in organic synthesis. rsc.orgnih.gov

Table 2: Catalytic Applications of Triethylammonium Salts

| Reaction Type | Role of Triethylammonium Salt | Key Advantages |

| Aza- and Thia-Michael Additions | Recyclable ionic liquid catalyst | Inexpensive, mild conditions, reusable. researchgate.net |

| One-Pot Synthesis of Heterocycles | Green solvent and catalyst | High yields, environmentally friendly. scirp.orgresearchgate.net |

| Synthesis of Bis(indoyl)methanes | Ionic liquid catalyst | Operational simplicity, short reaction times. tandfonline.com |

| Synthesis of Pyrido[2,3-d]pyrimidines | Dual solvent-catalytic role | Excellent yields, high purity. acs.org |

Elucidation of Deeper Mechanistic Insights in Biochemical Systems

This compound is widely used as a buffer and ion-pairing agent in the analysis of biomolecules, particularly peptides and oligonucleotides. sigmaaldrich.com An important direction for future research is to gain a more profound understanding of its mechanistic role in these biochemical systems.

While its function as a volatile buffer for applications like mass spectrometry is well-established, the specific interactions between the triethylammonium and acetate (B1210297) ions and biomolecules at a molecular level are not fully understood. smolecule.com For instance, in peptide and proteomics research, this compound is used as a buffer, and understanding how it influences protein conformation and enzyme activity is crucial for accurate analysis. sigmaaldrich.com Studies have shown that it can help maintain the activity of enzymes like α-chymotrypsin. smolecule.com

Future research will likely employ a combination of experimental techniques, such as NMR spectroscopy, and computational modeling to elucidate these interactions. mdpi.comnih.gov For example, computational modeling has been used to understand how linker-modified G4-ligand-conjugated oligonucleotides bind to G-quadruplex DNA, a process where buffer components can play a role. nih.gov Deeper mechanistic insights will also be critical in understanding its role in processes like the deprotection steps in peptide synthesis, where it is used to quench reactions. nih.gov The study of metabolic pathways in various biological contexts is a growing field, and understanding the influence of buffer components is essential. researchgate.netnih.govnih.gov

Exploration of New Applications in Specialized Analytical Separations

Building on its established role in high-performance liquid chromatography (HPLC), a key future trend will be the exploration of new applications for this compound in more specialized and advanced analytical separation techniques. wikipedia.orgsigmaaldrich.com

It is commonly used as an ion-pairing reagent for the separation of oligonucleotides. wikipedia.org However, research into alternative ion-pairing agents like hexylammonium acetate (HAA) has shown that for certain applications, such as the separation of longer oligonucleotides or phosphorothioates, other reagents may offer better resolution. waters.com This highlights the need for continued research to identify the optimal ion-pairing system for specific analytical challenges.

Future applications may involve its use in chiral separations, where the goal is to separate enantiomers. The use of triethylammonium acetate buffer has been noted in the separation of chiral compounds on specific chiral stationary phases. researchgate.net Further exploration of its utility in various chiral separation modes, such as with different types of chiral selectors and mobile phase compositions, could lead to new and improved methods for enantioselective analysis.

Additionally, the development of highly reproducible HPLC buffers containing this compound, designed to have long shelf lives and produce clean baselines, will continue to be important for ensuring the accuracy and consistency of analytical data. adsbiotec.comadsbiotec.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.